molecular formula C28H43N B7822064 Bis(4-octylphenyl)amine CAS No. 26603-23-6

Bis(4-octylphenyl)amine

Cat. No.: B7822064
CAS No.: 26603-23-6
M. Wt: 393.6 g/mol
InChI Key: QAPVYZRWKDXNDK-UHFFFAOYSA-N
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Description

4,4’-Dioctyldiphenylamine is an organic compound belonging to the class of aromatic amines. It is characterized by the presence of two diphenylamine groups connected by an octyl chain at the para (4th) position of each benzene ring. This compound is a white to light yellow, waxy solid at room temperature and is synthesized for industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Dioctyldiphenylamine typically involves the condensation reaction of aniline with a dichloroalkane, such as 1,8-dichlorooctane, in the presence of a Lewis acid catalyst. The balanced chemical equation for this reaction is: [ 2 \text{C}_6\text{H}_5\text{NH}_2 + \text{Cl}(\text{CH}_2)_8\text{Cl} + 2 \text{AlCl}_3 \rightarrow \text{C}_6\text{H}_5\text{N}(\text{CH}_2)_8\text{C}_6\text{H}_5 + 2 \text{AlCl}_2\text{H} + \text{HCl} ] The reaction involves heating aniline and octanol in a reactor to a certain temperature, followed by the addition of a catalyst. After the reaction, the solution is cooled, and a decatalyzing agent is added to remove the catalyst residue. The product is then distilled and purified to obtain high-purity 4,4’-Dioctyldiphenylamine .

Industrial Production Methods

In industrial settings, the production of 4,4’-Dioctyldiphenylamine follows similar steps but on a larger scale. The process includes raw material preparation, reaction steps, post-treatment, and product quality control. Key steps include alkylation, decatalyzing, distillation, washing, and drying. Quality control measures ensure the purity and physical properties of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dioctyldiphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic compounds. The conditions vary depending on the desired reaction, typically involving controlled temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include salts, water, and various substituted derivatives of 4,4’-Dioctyldiphenylamine .

Scientific Research Applications

4,4’-Dioctyldiphenylamine has significant applications in scientific research due to its antioxidant and corrosion inhibitor properties. It is used in:

Mechanism of Action

The mechanism by which 4,4’-Dioctyldiphenylamine exerts its effects involves its ability to act as a free radical scavenger. It donates a hydrogen atom from its amine group to a free radical, terminating the radical chain reaction that can degrade polymers. This antioxidant property is attributed to the steric hindrance provided by the bulky octyl groups, which hinder the approach of reactive species .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Di-iso-octyldiphenylamine
  • 4,4’-Dioctylphenylamine
  • 4-Octyl-N-(4-octylphenyl)aniline

Uniqueness

4,4’-Dioctyldiphenylamine is unique due to its specific molecular structure, which provides enhanced antioxidant properties and compatibility with various polymers. The presence of octyl chains increases its solubility in organic solvents and its effectiveness as a stabilizer .

Properties

IUPAC Name

4-octyl-N-(4-octylphenyl)aniline
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InChI

InChI=1S/C28H43N/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)29-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24,29H,3-16H2,1-2H3
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InChI Key

QAPVYZRWKDXNDK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCC
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Molecular Formula

C28H43N
Record name 4,4'-DIOCTYLDIPHENYLAMINE
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DSSTOX Substance ID

DTXSID3025170
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Molecular Weight

393.6 g/mol
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Physical Description

4,4'-dioctyldiphenylamine appears as white powder or beige solid. Slight amine odor. (NTP, 1992), Dry Powder, Light tan solid; [HSDB] White or beige solid with mild amine odor; [CAMEO] Brown solid; [MSDSonline]
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Record name Benzenamine, 4-octyl-N-(4-octylphenyl)-
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Flash Point

415 °F (NTP, 1992), 213 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN BENZENE, GASOLINE, ACETONE, ETHYLENE DICHLORIDE; INSOL IN WATER
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Density

0.99
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Vapor Density

1.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
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Color/Form

LIGHT TAN POWDER

CAS No.

101-67-7, 26603-23-6
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Melting Point

205 to 207 °F (NTP, 1992), 80-90 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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